
Benzoyl chloride, 4-(nonyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of benzoyl chloride, featuring a nonyloxy group attached to the benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-(nonyloxy)-, can be synthesized through the reaction of 4-hydroxybenzoyl chloride with nonanol in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the nonyloxy group being introduced via an esterification reaction.
Industrial Production Methods
In industrial settings, the production of benzoyl chloride, 4-(nonyloxy)-, often involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents to convert 4-(nonyloxy)benzoic acid to the corresponding acyl chloride . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl chloride, 4-(nonyloxy)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce 4-(nonyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used in Friedel-Crafts acylation reactions to introduce the 4-(nonyloxy)benzoyl group into aromatic compounds.
Common Reagents and Conditions
Alcohols: Esterification reactions often use pyridine as a base.
Water: Hydrolysis reactions occur readily in the presence of water.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
4-(Nonyloxy)benzoic acid: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Benzoyl chloride, 4-(nonyloxy)-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Liquid Crystals: Employed in the preparation of liquid crystalline materials, which have applications in display technologies.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Used in the modification of polymers to introduce specific functional groups.
Mecanismo De Acción
The mechanism of action of benzoyl chloride, 4-(nonyloxy)-, primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: The parent compound, benzoyl chloride, lacks the nonyloxy group and is more reactive due to the absence of steric hindrance.
4-(Methoxy)benzoyl Chloride: Similar in structure but with a methoxy group instead of a nonyloxy group, leading to different reactivity and applications.
4-(Ethoxy)benzoyl Chloride: Features an ethoxy group, resulting in different physical and chemical properties compared to the nonyloxy derivative.
Uniqueness
Benzoyl chloride, 4-(nonyloxy)-, is unique due to the presence of the nonyloxy group, which imparts specific physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to other benzoyl chloride derivatives .
Propiedades
Número CAS |
55768-36-0 |
|---|---|
Fórmula molecular |
C16H23ClO2 |
Peso molecular |
282.80 g/mol |
Nombre IUPAC |
4-nonoxybenzoyl chloride |
InChI |
InChI=1S/C16H23ClO2/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 |
Clave InChI |
YGIQRZYCGUKJRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


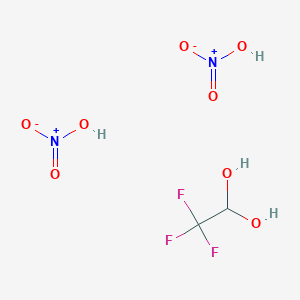
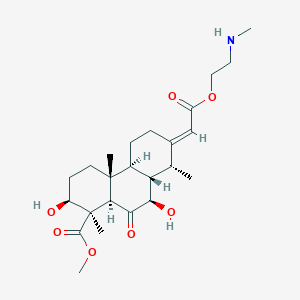
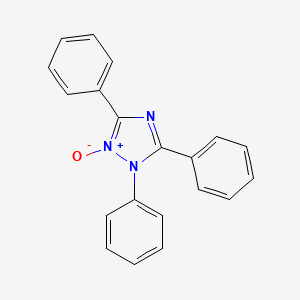
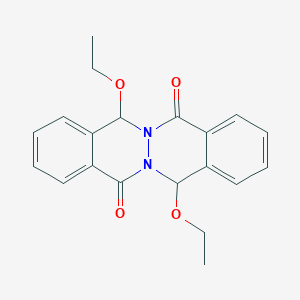
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
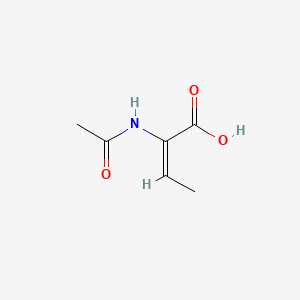
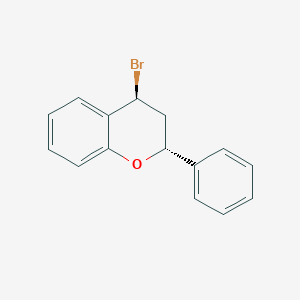
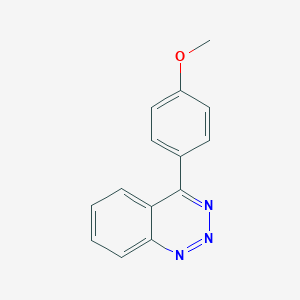
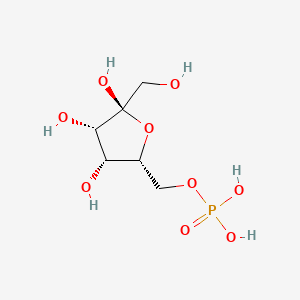

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
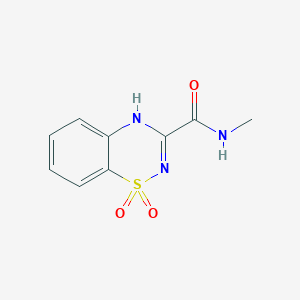
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
